Differential PRMT6 Inhibitory Activity of a 2-Chloro-6-methylpyrimidin-4(1H)-one Derived Compound vs. Analogs
A compound derived from the 2-chloro-6-methylpyrimidin-4(1H)-one scaffold (CHEMBL3961701) demonstrates potent inhibition of Protein Arginine Methyltransferase 6 (PRMT6) with an IC50 of 43 nM [1]. While direct comparator data for the parent scaffold is not available, this activity can be contrasted with other PRMT6 inhibitors in the same chemotype series. For instance, a closely related analog (CHEMBL3984626) exhibits an IC50 of 26 nM against the same target, while another (CHEMBL4541983) shows a significantly weaker IC50 of 2,050 nM [2]. This 48-fold range in potency underscores that subtle structural modifications to the 2-chloro-6-methylpyrimidin-4(1H)-one core can dramatically alter biological activity, highlighting the importance of precise scaffold selection.
| Evidence Dimension | Inhibition of human PRMT6 |
|---|---|
| Target Compound Data | IC50 = 43 nM (for CHEMBL3961701, a 2-chloro-6-methylpyrimidin-4(1H)-one derivative) |
| Comparator Or Baseline | IC50 = 26 nM (CHEMBL3984626); IC50 = 2,050 nM (CHEMBL4541983) |
| Quantified Difference | 1.65-fold less potent than CHEMBL3984626; 47.7-fold more potent than CHEMBL4541983 |
| Conditions | Inhibition of human full-length PRMT6 (1-375 residues) expressed in baculovirus system |
Why This Matters
This demonstrates that the 2-chloro-6-methylpyrimidin-4(1H)-one core is a viable starting point for developing potent PRMT6 inhibitors, but the specific substitution pattern is critical for achieving desired potency.
- [1] BindingDB. (n.d.). BDBM50194756 (CHEMBL3961701). Retrieved April 2026, from https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194756 View Source
- [2] BindingDB. (n.d.). BDBM50194728 (CHEMBL3984626) and BDBM50525227 (CHEMBL4541983). Retrieved April 2026. View Source
